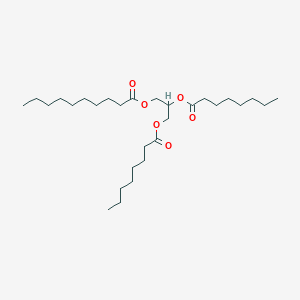

Glyceryl 1-caprate dicaprylate

概要

説明

準備方法

合成経路と反応条件

1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールは、グリセロールとそれぞれの脂肪酸(オクタン酸とデカン酸)を反応させるエステル化反応によって合成できます。 この反応は、通常、硫酸やp-トルエンスルホン酸などの触媒を使用し、還流条件下で行われます .

工業的製造方法

工業的な環境では、1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールの製造には、より高い特異性と収率を実現するために、酵素触媒の使用が含まれる場合があります。 リパーゼ酵素は、グリセロールとオクタン酸およびデカン酸のエステル化を触媒するために一般的に使用されます .

3. 化学反応の解析

反応の種類

1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールは、次のような様々な化学反応を起こします。

加水分解: エステル結合を加水分解すると、グリセロールとそれぞれの脂肪酸が生成されます。

酸化: 脂肪酸鎖は酸化されて、より短い鎖の脂肪酸や他の酸化生成物が生成されます。

トランスエステル化: エステル結合は、他のアルコールと交換して、異なるエステルを生成することができます.

一般的な試薬と条件

加水分解: 一般的には、塩酸や水酸化ナトリウムなどの酸性または塩基性条件下で行われます。

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

トランスエステル化: リパーゼなどの酸、塩基、または酵素によって触媒されます.

主な生成物

加水分解: グリセロール、オクタン酸、およびデカン酸。

酸化: より短い鎖の脂肪酸や他の酸化生成物。

トランスエステル化: 使用するアルコールに応じて異なるエステルが生成されます.

4. 科学研究での応用

1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールは、次のような科学研究において様々な用途があります。

化学: トリアシルグリセロールとその酵素との相互作用の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞の代謝とエネルギー貯蔵における役割について研究されています。

医学: 特に代謝性疾患の文脈において、潜在的な治療効果について検討されています。

化学反応の分析

Types of Reactions

1,2-Dioctanoyl-3-Decanoyl-rac-glycerol undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Oxidation: The fatty acid chains can undergo oxidation to form shorter-chain fatty acids and other oxidation products.

Transesterification: The ester bonds can be exchanged with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Transesterification: Catalyzed by acids, bases, or enzymes such as lipases.

Major Products

Hydrolysis: Glycerol, octanoic acid, and decanoic acid.

Oxidation: Shorter-chain fatty acids and other oxidation products.

Transesterification: Different esters depending on the alcohol used.

科学的研究の応用

1,2-Dioctanoyl-3-Decanoyl-rac-glycerol has various applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of triacylglycerols and their interactions with enzymes.

Biology: Investigated for its role in cellular metabolism and energy storage.

Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

作用機序

1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールの作用機序は、リパーゼによる加水分解によってグリセロールと脂肪酸が放出されることです。これらの脂肪酸は、その後、β酸化を経て代謝されてエネルギーを生成します。 この化合物は、細胞膜と相互作用して、その流動性と機能に影響を与える可能性もあります .

6. 類似化合物の比較

類似化合物

1,2-ジオレオイル-3-デカンオイル-rac-グリセロール: sn-1位とsn-2位にオレイン酸、sn-3位にデカン酸が含まれています.

1,2-ジオクタデカノイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール): sn-1位とsn-2位にオクタデカノイル酸、sn-3位にホスホグリセロール基が含まれています.

1,2-ジオクタノイル-rac-グリセロール: sn-1位とsn-2位にオクタン酸が含まれています.

独自性

1,2-ジオクタノイル-3-デカンオイル-rac-グリセロールは、オクタン酸とデカン酸の特異的な組み合わせによって、他のトリアシルグリセロールとは異なる物理的および化学的特性を示す可能性があり、独自です。 傷を治すジャガイモのクチクラ層に存在することから、その生物学的な重要性も示されています .

類似化合物との比較

Similar Compounds

1,2-Dioleoyl-3-Decanoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and decanoic acid at the sn-3 position.

1,2-Dioctadecanoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains octadecanoic acid at the sn-1 and sn-2 positions and a phospho-glycerol group at the sn-3 position.

1,2-Dioctanoyl-rac-glycerol: Contains octanoic acid at the sn-1 and sn-2 positions.

Uniqueness

1,2-Dioctanoyl-3-Decanoyl-rac-glycerol is unique due to its specific combination of octanoic and decanoic acids, which may confer distinct physical and chemical properties compared to other triacylglycerols. Its presence in the suberin of wound-healing potatoes also highlights its biological significance .

特性

IUPAC Name |

2,3-di(octanoyloxy)propyl decanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54O6/c1-4-7-10-13-14-17-19-22-28(31)34-25-26(35-29(32)23-20-16-12-9-6-3)24-33-27(30)21-18-15-11-8-5-2/h26H,4-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBFEJBBKCRANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

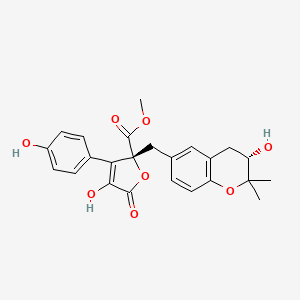

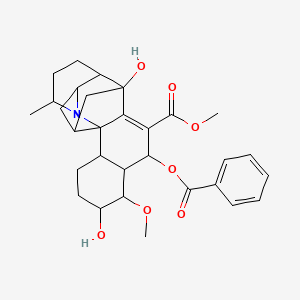

![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)

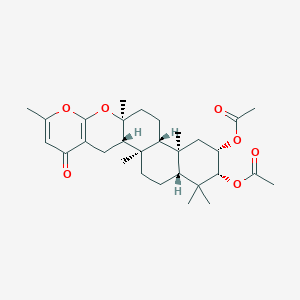

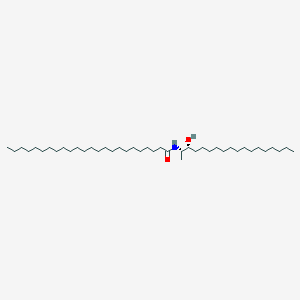

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

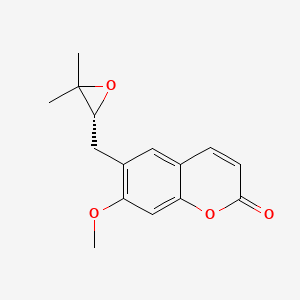

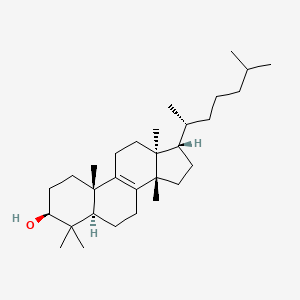

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)